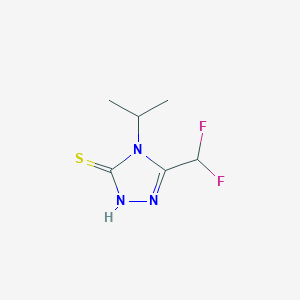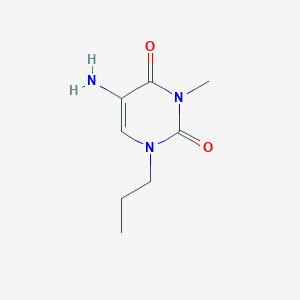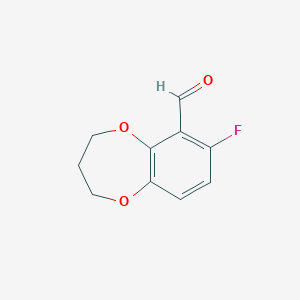
5-(difluoromethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Difluoromethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring substituted with difluoromethyl and isopropyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(difluoromethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of difluoromethyl isocyanide with isopropyl hydrazine in the presence of a base to form the triazole ring. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
5-(Difluoromethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The difluoromethyl and isopropyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic reagents can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted triazoles depending on the reagents used.
科学的研究の応用
5-(Difluoromethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(difluoromethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The difluoromethyl and isopropyl groups contribute to the compound’s binding affinity and specificity, while the triazole ring provides stability and reactivity.
類似化合物との比較
Similar Compounds
1,2,4-Triazole: A parent compound with similar structural features but lacking the difluoromethyl and isopropyl groups.
5-Methyl-1,2,4-triazole-3-thiol: A similar compound with a methyl group instead of the difluoromethyl group.
4-Isopropyl-1,2,4-triazole-3-thiol: A compound with an isopropyl group but lacking the difluoromethyl group.
Uniqueness
5-(Difluoromethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both difluoromethyl and isopropyl groups, which enhance its chemical reactivity and potential biological activity. The combination of these substituents provides a distinct profile compared to other triazole derivatives, making it a valuable compound for research and development.
特性
分子式 |
C6H9F2N3S |
|---|---|
分子量 |
193.22 g/mol |
IUPAC名 |
3-(difluoromethyl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C6H9F2N3S/c1-3(2)11-5(4(7)8)9-10-6(11)12/h3-4H,1-2H3,(H,10,12) |
InChIキー |
DKJSJUFXFINJFU-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C(=NNC1=S)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B13167692.png)



![4-[Methyl(oxan-4-YL)amino]thiophene-2-carbaldehyde](/img/structure/B13167713.png)





![Ethyl 2-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]acetate](/img/structure/B13167749.png)


